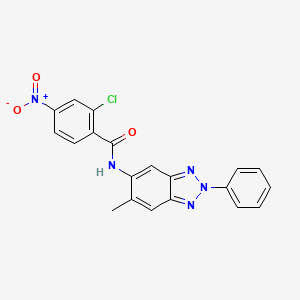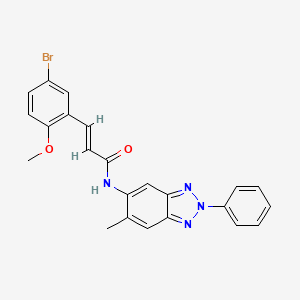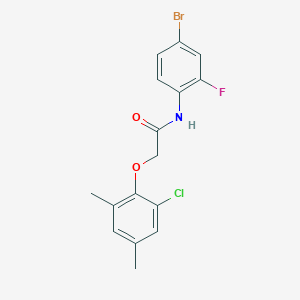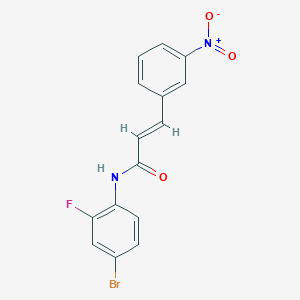![molecular formula C25H22N2O4 B3694630 methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3694630.png)
methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
Descripción general
Descripción
Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate is an organic compound with a complex structure that includes a naphthalene ring, a cyano group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate typically involves a multi-step process:
Formation of the Naphthalene Derivative: The starting material, 2-propan-2-yloxynaphthalene, is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction with malononitrile.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Hydrolysis is typically carried out using sodium hydroxide or potassium hydroxide in an aqueous medium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced naphthalene derivatives.
Substitution: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[[(E)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate: Similar structure but with a hydroxyl group instead of an isopropoxy group.
Methyl 4-[[(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16(2)31-23-13-10-17-6-4-5-7-21(17)22(23)14-19(15-26)24(28)27-20-11-8-18(9-12-20)25(29)30-3/h4-14,16H,1-3H3,(H,27,28)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVOGRPHPJZVMK-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B3694562.png)

![3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B3694570.png)



![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B3694609.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B3694624.png)
![2-cyano-3-{4-[2-(isopropylamino)-2-oxoethoxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B3694631.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methoxybenzamide](/img/structure/B3694639.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3694650.png)

![N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B3694666.png)
